6-Chloro-4-fluoroindolin-2-one is an organic compound belonging to the indole family, characterized by a bicyclic structure that incorporates both chlorine and fluorine substituents. This compound's molecular formula is , and it has a molecular weight of approximately 185.58 g/mol. The presence of chlorine and fluorine significantly influences its chemical properties, enhancing its reactivity and potential biological activities, making it a subject of interest in various fields including medicinal chemistry and organic synthesis.
Research indicates that 6-Chloro-4-fluoroindolin-2-one exhibits notable biological activities, particularly in the field of oncology. Its mechanism of action often involves interaction with receptor tyrosine kinases, which are crucial in regulating cellular signaling pathways associated with tumor growth and angiogenesis. Additionally, derivatives of this compound have shown potential antimicrobial properties, making it a candidate for further pharmacological development.
The synthesis of 6-Chloro-4-fluoroindolin-2-one can be achieved through various methods, with one common approach being the reaction of 5-fluoroindoline-2,3-dione with different anilines under microwave irradiation. This method utilizes copper dipyridine dichloride as a catalyst in ethanol at around 60°C, yielding the desired product in good to excellent yields (64-92%) within a short time frame (9-15 minutes). The efficiency of microwave-assisted synthesis offers advantages such as reduced reaction times and higher yields, making it suitable for both laboratory and industrial applications.
6-Chloro-4-fluoroindolin-2-one has diverse applications across several domains:
Studies on the interactions of 6-Chloro-4-fluoroindolin-2-one have demonstrated that it can inhibit specific enzymes involved in drug metabolism, such as cytochrome P450 isoforms. This selectivity enhances its therapeutic profile by potentially reducing drug-drug interactions. For instance, it has been noted to act as an inhibitor for CYP1A2 while showing minimal effects on other isoforms like CYP2C19 or CYP3A4 .
Several compounds share structural similarities with 6-Chloro-4-fluoroindolin-2-one. Here are some notable examples:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 6-Chloro-5-fluoroindolin-2-one | 0.83 | Contains chlorine at a different position |
| 5-Fluoroindolin-2-one | 0.81 | Lacks chlorine atom; different biological activity |
| 3-Methylindolin-2-one | 0.80 | Methyl group at C3 position |
| 6-Bromo-4-fluoroindolin-2-one | 0.79 | Contains bromine instead of chlorine |
The uniqueness of 6-Chloro-4-fluoroindolin-2-one lies in its specific substitution pattern involving both chlorine and fluorine atoms on the indole ring. This dual substitution enhances its reactivity and selectivity for biological targets compared to other indoline derivatives, contributing to its distinct chemical behavior and potential applications in pharmaceutical development .
Traditional synthesis of 6-chloro-4-fluoroindolin-2-one relies on multi-step sequences involving halogenation, cyclization, and functional group interconversion. A representative route begins with halogenated precursors, such as 4-fluoroaniline, which undergoes diazotization followed by cyclocondensation to form the indole backbone. Subsequent chlorination at the 6-position is achieved using sulfuryl chloride (SO~2~Cl~2~) under controlled conditions [1] [5].
Key steps include:
A comparative analysis of traditional routes is summarized in Table 1.
Table 1. Traditional Synthesis Routes for 6-Chloro-4-fluoroindolin-2-one
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Diazotization/Cyclocondensation | NaNO~2~, HCl, CuCl | 60–70 | [2] [5] |
| 2 | Vilsmeier Formylation | POCl~3~, DMF, 0–5°C | 75 | [1] |
| 3 | Chlorination | SO~2~Cl~2~, CH~2~Cl~2~, reflux | 80–85 | [1] [5] |
| 4 | TosMIC Cyclization | TosMIC, K~2~CO~3~, CH~3~CN, 60°C | 65–70 | [1] [3] |
While conventional methods dominate the literature, microwave-assisted synthesis offers potential for accelerating key steps. For example, microwave irradiation could reduce reaction times in cyclization and condensation steps, as demonstrated in analogous indolinone syntheses [3]. However, specific protocols for 6-chloro-4-fluoroindolin-2-one remain undocumented, highlighting an area for future exploration.
Cyclization reactions benefit from tailored catalytic systems:
Solvent polarity profoundly impacts reaction efficiency:
Reaction kinetics studies reveal that chlorination with SO~2~Cl~2~ reaches completion within 2 hours at reflux, while TosMIC cyclization requires 6–8 hours at 60°C [1] [3].
Purification strategies are critical for isolating high-purity product:
Table 2. Yield Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement (%) |
|---|---|---|
| Chlorination Time | 2 hours (reflux) | 85 vs. 70 (1 hour) |
| Solvent for Amidation | DMF (anhydrous) | 75 vs. 60 (THF) |
| Catalyst Loading | 1.5 eq. EDC·HCl | 80 vs. 65 (1.0 eq.) |
The thermal behavior of 6-Chloro-4-fluoroindolin-2-one exhibits characteristics typical of halogenated indolin-2-one derivatives, with enhanced stability attributed to the electron-withdrawing effects of both chlorine and fluorine substituents [1] [2]. The compound demonstrates thermal stability under inert atmospheric conditions with recommended storage at 2-8°C to prevent degradation [3].
Thermal decomposition studies on related indolin-2-one compounds reveal that halogenated derivatives generally exhibit decomposition temperatures exceeding 250°C [2]. The thermal decomposition mechanism of indole-containing compounds typically involves initial hydrogen atom ejection from the heterocyclic ring, followed by complex fragmentation pathways [4]. For 6-Chloro-4-fluoroindolin-2-one, the presence of both halogen substituents is expected to influence the decomposition pathway through stabilization of intermediate radical species.
Differential scanning calorimetry analysis of structurally related compounds indicates that halogenated indolin-2-ones undergo irreversible phase transformations from crystalline solid to isotropic liquid phases [5]. The presence of chlorine and fluorine substituents at the 6 and 4 positions, respectively, may result in elevated melting points compared to unsubstituted indolin-2-one due to enhanced intermolecular halogen bonding interactions [6].
The solubility profile of 6-Chloro-4-fluoroindolin-2-one reflects the compound's amphiphilic nature, combining the polar lactam functionality with moderately lipophilic halogen substituents [1] [7]. The calculated logarithmic partition coefficient (LogP) of 2.11 indicates moderate lipophilicity, suggesting favorable partitioning into organic phases while maintaining some aqueous solubility [1].
Polar Aprotic Solvents: The compound exhibits excellent solubility in polar aprotic solvents including dimethyl sulfoxide, dimethylformamide, and acetonitrile [8] [9]. These solvents effectively solvate the carbonyl oxygen and nitrogen atoms through dipole-dipole interactions while accommodating the halogenated aromatic system. The high dielectric constants of these solvents facilitate dissolution by stabilizing the polar regions of the molecule.
Polar Protic Solvents: Moderate to good solubility is observed in alcoholic solvents such as methanol and ethanol [9] [10]. The hydroxyl groups in these solvents can form hydrogen bonds with the lactam carbonyl and nitrogen, enhancing solubility. However, the presence of bulky halogen substituents may hinder optimal solvation compared to smaller, less substituted analogs.
Non-polar Solvents: The compound demonstrates good solubility in chlorinated solvents such as chloroform and dichloromethane [11] [12]. This behavior is attributed to favorable halogen-halogen interactions between the solvent and the chlorine substituent, as well as general compatibility of the aromatic system with the solvent environment.
The predicted aqueous solubility (LogS) ranges from -4.11 to -4.65, classifying the compound as moderately soluble to poorly soluble in water [7]. This limited aqueous solubility is consistent with the lipophilic character imparted by the halogen substituents and the aromatic indole core.
The ultraviolet-visible absorption characteristics of 6-Chloro-4-fluoroindolin-2-one are dominated by π→π* transitions within the extended aromatic system [13] [14]. The indolin-2-one chromophore typically exhibits absorption maxima in the range of 250-300 nanometers, corresponding to transitions involving the benzene ring and the lactam carbonyl group [15] [14].
The presence of halogen substituents significantly influences the electronic transitions through both inductive and mesomeric effects [16]. Chlorine at the 6-position and fluorine at the 4-position create an asymmetric electronic environment that may result in multiple absorption bands or band splitting. The electron-withdrawing nature of both halogens is expected to cause a hypsochromic shift (blue shift) compared to the unsubstituted parent compound [13].
Fluorescence Properties: Indolin-2-one derivatives generally exhibit weak to moderate fluorescence due to efficient non-radiative decay pathways [17]. The rigid molecular structure contributes to fluorescence quantum yields, while substituents can either enhance or quench emission depending on their electronic properties. Halogen substituents often lead to intersystem crossing and phosphorescence, potentially reducing fluorescence intensity through heavy atom effects [17].
The fluorescence emission spectrum of 6-Chloro-4-fluoroindolin-2-one is anticipated to show Stokes-shifted emission relative to the absorption maximum, with the exact position dependent on solvent polarity and hydrogen bonding interactions [17]. Polar solvents may cause additional spectral shifts due to differential solvation of the ground and excited states.
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 6-Chloro-4-fluoroindolin-2-one through analysis of proton, carbon-13, and fluorine-19 chemical environments [18] [19] [20].
Proton Nuclear Magnetic Resonance: Based on data from closely related 6-chloro-5-fluoroindolin-2-one, the aromatic protons are expected to appear as distinct doublets in the range of 6.75-7.40 parts per million with coupling constants of approximately 10.0 Hertz [18]. The methylene protons adjacent to the lactam nitrogen typically resonate around 4.70 parts per million as a singlet [18]. The specific substitution pattern in 6-Chloro-4-fluoroindolin-2-one will result in characteristic coupling patterns reflecting the meta relationship between the halogen substituents.
Carbon-13 Nuclear Magnetic Resonance: The aromatic carbon signals are distributed throughout the 110-160 parts per million region [20] [21]. The lactam carbonyl carbon appears significantly downfield, typically around 170-180 parts per million. Halogen-bearing carbons show characteristic chemical shifts influenced by the electronegativity of the attached halogen atoms. The carbon bearing fluorine exhibits substantial upfield shifting due to the strong electron-withdrawing effect, while chlorine-bearing carbons show moderate downfield shifts.
Fluorine-19 Nuclear Magnetic Resonance: The fluorine substituent provides a distinctive signal in the fluorine nuclear magnetic resonance spectrum, typically appearing in the range of -108 to -170 parts per million depending on the local electronic environment [19]. The exact chemical shift position reflects the balance between the electron-withdrawing effects of neighboring groups and any through-space interactions with other substituents.
Mass spectrometric analysis of 6-Chloro-4-fluoroindolin-2-one reveals characteristic fragmentation pathways typical of halogenated indolin-2-one derivatives [22] [23] [24]. The molecular ion peak appears at mass-to-charge ratio 185.004, corresponding to the exact molecular mass [1].
Primary Fragmentation Pathways: The initial fragmentation typically involves loss of the carbonyl group (28 mass units) to yield a fragment at mass-to-charge ratio 157 [22]. This process reflects the relative weakness of the carbon-carbon bond adjacent to the electron-deficient carbonyl carbon. Subsequent fragmentation may involve loss of ethylene (28 mass units) or other small neutral molecules, producing fragments around mass-to-charge ratio 129.
Halogen-specific Fragmentation: The presence of both chlorine and fluorine creates multiple fragmentation channels. Chlorine loss (35/37 mass units for ³⁵Cl/³⁷Cl isotopes) and fluorine loss (19 mass units) are common processes, though halogen retention is often favored due to the stability of carbon-halogen bonds in aromatic systems [24]. The isotope pattern provides definitive identification of chlorine-containing fragments through the characteristic 3:1 ratio of molecular ion peaks.
Rearrangement Processes: Indole derivatives undergo complex gas-phase rearrangements including ring contractions and hydrogen migrations [25]. The formation of tropylium ion fragments (mass-to-charge ratio 91) through aromatic rearrangement is characteristic of substituted aromatic compounds and serves as a diagnostic marker for the indole ring system [22].
The base peak in the mass spectrum varies depending on ionization conditions but commonly corresponds to the most stable fragment ion formed through preferential cleavage pathways. Collision-induced dissociation studies can provide additional structural information through controlled fragmentation of selected precursor ions [24].